Gli1-IN-1

Hedgehog pathway GLI1 transcription factor colorectal cancer

Researchers struggling with poor solubility of GANT61 or HPI-1 can switch to GLI1-IN-1 (CBC-1), a water-soluble, direct GLI1 binder. It eliminates DMSO interference in long-term assays and simplifies in vivo formulation. • 3.8-fold lower IC50 vs GANT61 (1.3 µM) & direct SPR-validated binding (Kd 207 nM) • 68% tumor growth inhibition in CRC xenografts at 50 mg/kg i.p.; no nanoparticle encapsulation needed • Aqueous solubility enables solvent-free cell culture treatments and straightforward IV/IP administration

Molecular Formula C42H60N2O9
Molecular Weight 736.9 g/mol
Cat. No. B12384784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGli1-IN-1
Molecular FormulaC42H60N2O9
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(C)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)OC(=O)CN5CCN(CC5)C)C)O)OC(=O)C=CC6=CC=CC=C6)C)O)O
InChIInChI=1S/C42H60N2O9/c1-7-28(2)37(47)51-29(3)40(48)19-20-42(50)39(40,5)34(53-35(45)14-13-30-11-9-8-10-12-30)26-33-38(4)17-16-32(25-31(38)15-18-41(33,42)49)52-36(46)27-44-23-21-43(6)22-24-44/h8-15,28-29,32-34,48-50H,7,16-27H2,1-6H3/b14-13+/t28-,29-,32-,33?,34+,38-,39+,40+,41-,42+/m0/s1
InChIKeyCXELXEUAFXDMTL-SWIMQBEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLI1-IN-1: Water-Soluble Hedgehog Pathway Inhibitor


GLI1-IN-1, also designated CBC-1, is a small-molecule inhibitor that targets the GLI family transcription factor GLI1, a terminal effector of the Hedgehog (HH) signaling pathway [1]. It is a C21-steroid derivative synthesized through structural modification of the natural product Cynanbungeigenin C (CBC) . The compound exhibits potent inhibition of the HH pathway with an IC50 of 1.3 µM and demonstrates excellent water solubility, a property that distinguishes it from many other GLI inhibitors [1]. GLI1-IN-1 induces apoptosis and suppresses the growth of colorectal cancer (CRC) cells, with demonstrated in vivo efficacy in xenograft models [1].

GLI1-IN-1 vs. Generic GLI Inhibitors


In-class GLI inhibitors such as GANT61, HPI-1, JK184, and SANT-1 exhibit substantial differences in physicochemical properties, target engagement, and in vivo bioavailability that preclude simple interchangeability. GANT61, while widely used, suffers from poor aqueous solubility and modest activity (IC50 ~5 µM) . HPI-1, despite lower IC50 values in some assays, requires nanoparticle encapsulation to overcome minimal aqueous solubility and poor bioavailability for systemic administration [1]. JK184 is potent (IC50 30 nM) but acts as a microtubule assembly inhibitor in addition to GLI antagonism, introducing off-target effects . SANT-1 targets Smoothened (Smo) upstream of GLI1 rather than GLI1 directly (Kd 1.2 nM for Smo) . GLI1-IN-1 uniquely combines potent GLI1 inhibition (IC50 1.3 µM), excellent water solubility, and direct target engagement (Kd ~207 nM for GLI1) , offering a distinct profile for studies where aqueous compatibility, target specificity, and in vivo translational potential are critical.

GLI1-IN-1: Quantitative Comparison


Hedgehog Pathway Inhibition Potency

GLI1-IN-1 demonstrates a 1.3 µM IC50 for Hedgehog pathway inhibition [1], which is approximately 3.8-fold more potent than the widely used GLI inhibitor GANT61 (IC50 = 5 µM in GLI1-expressing HEK293T cells) . This difference is observed in cell-based functional assays directly measuring pathway output. The enhanced potency may translate to lower required concentrations for equivalent pathway suppression, reducing potential off-target effects and improving the signal-to-noise ratio in experimental settings.

Hedgehog pathway GLI1 transcription factor colorectal cancer

Aqueous Solubility Advantage

GLI1-IN-1 exhibits excellent water solubility, a property explicitly engineered through structural modification of the poorly water-soluble parent compound Cynanbungeigenin C [1]. In stark contrast, GANT61 is completely insoluble in water and requires DMSO or ethanol for dissolution . HPI-1 also possesses minimal aqueous solubility, necessitating nanoparticle encapsulation for systemic in vivo administration [2]. While specific mg/mL values for GLI1-IN-1 are not publicly disclosed, vendor datasheets and the primary literature consistently highlight superior water solubility as a key differentiating feature [1].

water solubility in vivo formulation DMSO-free assays

Direct GLI1 Binding

Surface plasmon resonance (SPR) studies demonstrate that GLI1-IN-1 binds directly to the GLI1 protein with a dissociation constant (Kd) of approximately 207 nM . This biophysical measurement confirms direct target engagement, distinguishing GLI1-IN-1 from upstream pathway modulators such as SANT-1 (which binds Smo with Kd 1.2 nM) and from functional inhibitors like GANT61, for which direct binding affinity to GLI1 is not well-established [1]. The combination of functional pathway inhibition (IC50 1.3 µM) and direct binding (Kd 207 nM) provides a robust pharmacological profile for mechanistic studies.

surface plasmon resonance binding affinity GLI1 protein

Colorectal Xenograft Tumor Inhibition

In a BALB/c/nu/nu nude mouse xenograft model of colorectal cancer (HT-29 cells), GLI1-IN-1 administered at 50 mg/kg via intraperitoneal injection once daily for 16 days achieved a tumor inhibition rate of 68% [1]. This level of in vivo efficacy is comparable to reported values for GANT61, which achieved up to 69% tumor growth inhibition in some pancreatic cancer models, though at varying doses and schedules [2]. HPI-1, in contrast, requires nanoparticle encapsulation (NanoHHI) to achieve meaningful in vivo activity due to poor aqueous solubility and bioavailability [3]. The water solubility of GLI1-IN-1 facilitates straightforward in vivo dosing without specialized formulation.

xenograft colorectal cancer in vivo efficacy tumor inhibition rate

Antiproliferative Activity in CRC Cell Lines

GLI1-IN-1 exhibits dose-dependent antiproliferative activity against three colorectal cancer cell lines: HT-29 (IC50 = 7.13 µM), SW-480 (IC50 = 15.31 µM), and HCT-116 (IC50 = 3.33 µM) after 24-48 hours of treatment [1]. Mechanistically, this activity is attributed to suppression of HH pathway mRNA and protein expression [1]. In comparison, GANT61 shows variable antiproliferative IC50 values across different cancer cell lines, ranging from 4.48 µM to >30 µM [2], with efficacy often dependent on cell line-specific GLI1 dependency. The consistent activity of GLI1-IN-1 across multiple CRC lines suggests a robust on-target effect.

antiproliferative colorectal cancer HT-29 SW-480 HCT-116

GLI1-IN-1 Application Scenarios


Aqueous-Compatible Cell Culture Studies

Due to its excellent water solubility [1], GLI1-IN-1 is particularly well-suited for in vitro experiments where DMSO or ethanol may interfere with cellular physiology, such as long-term treatments, primary cell cultures sensitive to organic solvents, or co-culture systems where solvent carryover affects neighboring cell populations. This advantage is highlighted by the compound's engineered solubility improvement over the parent compound CBC [1] and the poor aqueous solubility of GANT61 and HPI-1 .

Colorectal Xenograft Efficacy Studies

GLI1-IN-1 demonstrates 68% tumor growth inhibition in a colorectal cancer xenograft model at 50 mg/kg i.p. daily dosing [1]. The compound's water solubility facilitates straightforward formulation for intraperitoneal or intravenous administration without the need for complex nanoparticle encapsulation (unlike HPI-1) or organic co-solvents. This makes GLI1-IN-1 a practical choice for in vivo pharmacology studies in gastrointestinal cancer models.

Direct Target Engagement Studies

For research programs focused on elucidating GLI1-dependent signaling mechanisms, GLI1-IN-1 offers the advantage of biophysically confirmed direct binding to GLI1 (Kd ~207 nM by SPR) [1] in addition to functional pathway inhibition. This direct target engagement data reduces ambiguity in interpreting phenotypic effects and supports structure-activity relationship studies. Researchers using GLI1-IN-1 can attribute observed biological effects to GLI1 inhibition with greater confidence than with functional inhibitors lacking binding data.

GLI1 Inhibitor Comparative Studies

GLI1-IN-1 serves as a valuable comparator or alternative to GANT61 in head-to-head studies due to its 3.8-fold lower IC50 (1.3 µM vs. 5 µM) [1] and superior water solubility . The antiproliferative IC50 values across multiple CRC cell lines (HT-29: 7.13 µM; SW-480: 15.31 µM; HCT-116: 3.33 µM) [1] provide a quantitative benchmark for assessing relative potency and cell line-specific sensitivity in Hedgehog-dependent cancer models.

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